molecular formula C17H30O3 B14624696 Ethyl 9-tert-butoxy-3,7-dimethylnona-2,4-dienoate CAS No. 59119-72-1

Ethyl 9-tert-butoxy-3,7-dimethylnona-2,4-dienoate

Katalognummer: B14624696
CAS-Nummer: 59119-72-1
Molekulargewicht: 282.4 g/mol
InChI-Schlüssel: BAGRWAOUIZZEKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 9-tert-butoxy-3,7-dimethylnona-2,4-dienoate is an organic compound with a complex structure It is an ester, characterized by the presence of an ethyl group, a tert-butoxy group, and a dimethylnona-2,4-dienoate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 9-tert-butoxy-3,7-dimethylnona-2,4-dienoate typically involves multiple steps. One common method includes the esterification of 9-tert-butoxy-3,7-dimethylnona-2,4-dienoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 9-tert-butoxy-3,7-dimethylnona-2,4-dienoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethyl or tert-butoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.

    Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Ethyl 9-tert-butoxy-3,7-dimethylnona-2,4-dienoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Wirkmechanismus

The mechanism of action of Ethyl 9-tert-butoxy-3,7-dimethylnona-2,4-dienoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 9-tert-butoxy-3,7-dimethylnona-2,4-dienoate: Similar compounds include other esters with variations in the alkyl or aryl groups attached to the ester moiety.

    Mthis compound: This compound has a methyl group instead of an ethyl group.

    Propyl 9-tert-butoxy-3,7-dimethylnona-2,4-dienoate: This compound has a propyl group instead of an ethyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butoxy group provides steric hindrance, affecting its reactivity and interactions with other molecules.

Eigenschaften

CAS-Nummer

59119-72-1

Molekularformel

C17H30O3

Molekulargewicht

282.4 g/mol

IUPAC-Name

ethyl 3,7-dimethyl-9-[(2-methylpropan-2-yl)oxy]nona-2,4-dienoate

InChI

InChI=1S/C17H30O3/c1-7-19-16(18)13-15(3)10-8-9-14(2)11-12-20-17(4,5)6/h8,10,13-14H,7,9,11-12H2,1-6H3

InChI-Schlüssel

BAGRWAOUIZZEKU-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C=C(C)C=CCC(C)CCOC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.